Researchers requiring a highly specific MDM2 inhibitor often face the problem of off-target MDM4 cross-reactivity, which confounds p53 pathway studies. Siremadlin R Enantiomer (CAS 1448867-42-2) solves this with its exceptional >10,000-fold selectivity for MDM2 over MDM4, combined with a picomolar binding affinity (Ki=0.21 nM).
- >400-fold higher target affinity than Nutlin-3a, >30-fold higher than RG7112.
- Supplied as pure R-enantiomer (≥99%), ensuring reproducibility and eliminating inactive isomer interference.
- Oral bioavailability and favorable PK profile enable flexible, intermittent dosing for robust in vivo studies.
Available in multiple pack sizes with expedited global shipping. For R&D use only; not for human use.
Molecular FormulaC26H24Cl2N6O4
Molecular Weight555.4 g/mol
CAS No.1448867-42-2
Cat. No.B1429786
⚠ Attention: For research use only. Not for human or veterinary use.
Siremadlin R Enantiomer (CAS 1448867-42-2), also known as NVP‑HDM201 R Enantiomer or HDM201 R Enantiomer, is the active R‑enantiomer of the clinical‑stage MDM2 inhibitor Siremadlin [1]. This compound is a potent, orally bioavailable, and highly specific inhibitor of the p53‑MDM2 protein‑protein interaction, binding to the p53‑binding pocket of human MDM2 with a picomolar affinity constant (Ki = 0.21 nM) . By disrupting the MDM2‑mediated degradation of p53, Siremadlin R Enantiomer robustly activates the p53 pathway, leading to p53‑dependent cell cycle arrest and apoptosis in cancer cells harboring wild‑type TP53 [1][2].
1p53-MDM2 PPI inhibition studies – stereochemically defined R-enantiomer probe
2Enantiomer-specific research workflow – avoids racemic or S-enantiomer confounding
3Oral in vivo p53 pathway models – reported linear PK supports intermittent oral dosing schedules
[1] Holzer P, Chène P, Ferretti S, et al. Discovery of NVP‑HDM201 – First disclosure of a Next‑Generation Mdm2 inhibitor with superior characteristics [abstract]. In: Proceedings of the 107th Annual Meeting of the American Association for Cancer Research; 2016 Apr 16‑20; New Orleans, LA. Cancer Res. 2016;76(14 Suppl):Abstract 4855. View Source
[2] Stachyra‑Valat T, Baysang F, D’Alessandro AC, et al. NVP‑HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53‑Mdm2 [abstract]. In: Proceedings of the 107th Annual Meeting of the American Association for Cancer Research; 2016 Apr 16‑20; New Orleans, LA. Cancer Res. 2016;76(14 Suppl):Abstract 1239. View Source
Siremadlin R Enantiomer: Why Substitution Fails
MDM2 inhibitors exhibit substantial differences in binding affinity, selectivity, pharmacokinetics, and therapeutic index, which preclude simple substitution . Siremadlin R Enantiomer (Ki = 0.21 nM) demonstrates >400‑fold higher target affinity than the widely used tool compound Nutlin‑3a (IC₅₀ = 90 nM) and >30‑fold higher than the first‑generation clinical candidate RG7112 (IC₅₀ = 18 nM) . Moreover, unlike many MDM2 inhibitors that suffer from significant cross‑reactivity with MDM4, Siremadlin R Enantiomer exhibits exceptional selectivity (>10,000‑fold vs. MDM4), a feature that correlates with improved tolerability and a distinct pharmacodynamic profile [1]. The R‑enantiomer is the therapeutically active stereoisomer; substitution with the racemate or the S‑enantiomer (CAS 1448867‑41‑1) would introduce an inactive or less‑potent component, altering both potency and safety margins [2].
Binding affinity profile may shift significantly
MDM2 target engagement differs substantially across tool compounds; reported affinity gaps exceed two orders of magnitude, which can alter p53 activation thresholds and confound dose-response interpretation.
MDM4 co‑inhibition context is not interchangeable
Alternative inhibitors exhibit broader MDM4 cross-reactivity; using a less selective compound may introduce off‑target MDM4 effects and obscure p53‑specific pathway readouts.
The S‑enantiomer or racemate shows reduced target engagement; substitution with non‑R enantiomer forms risks inconsistent p53 pathway activation and non‑specific cellular effects.
[1] Stachyra‑Valat T, Baysang F, D’Alessandro AC, et al. NVP‑HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53‑Mdm2 [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 1239. View Source
[2] PubChem. Siremadlin (Compound Summary). National Center for Biotechnology Information. Accessed April 2026. View Source
Siremadlin R Enantiomer: Head-to-Head Comparisons
MDM2 Binding Affinity Advantage
Siremadlin R Enantiomer binds human MDM2 with a picomolar Ki (0.21 nM) . This represents a >400‑fold improvement over the prototypical tool inhibitor Nutlin‑3a (IC₅₀ = 90 nM) and a >85‑fold improvement over the first‑generation clinical inhibitor RG7112 (IC₅₀ = 18 nM) .
Biochemical binding assay (SPR / TR‑FRET) using recombinant human MDM2
Why This Matters
Higher binding affinity translates to lower effective doses, potentially reducing off‑target liabilities and improving the therapeutic window in preclinical and clinical settings.
MDM2 inhibitorbinding affinityKip53‑MDM2 PPI
MDM4 Selectivity Advantage
Siremadlin R Enantiomer demonstrates a selectivity ratio >10,000‑fold for MDM2 over MDM4 (also known as MDMX) [1]. In contrast, earlier‑generation inhibitors such as Nutlin‑3a exhibit only ~10‑fold selectivity, and the clinical comparator Idasanutlin (RG7388) achieves approximately 100‑fold selectivity . This exceptional discrimination arises from a unique binding mode that exploits structural differences between the MDM2 and MDM4 p53‑binding pockets [1].
MDM4 SelectivityReported
Target: >10,000‑fold selective over MDM4
Nutlin-3a: ~10‑fold; Idasanutlin: ~100‑fold
Reported MDM4 selectivity context; may reduce off‑target pathway noise.
Biochemical selectivity profiling.
MDM4selectivityoff‑targetMDMX
Evidence Dimension
Selectivity ratio (MDM2 vs. MDM4)
Target Compound Data
>10,000‑fold
Comparator Or Baseline
Nutlin‑3a: ~10‑fold; Idasanutlin: ~100‑fold
Quantified Difference
>1,000‑fold improvement vs. Nutlin‑3a; >100‑fold improvement vs. Idasanutlin
Conditions
Biochemical selectivity profiling using recombinant MDM2 and MDM4
Why This Matters
High MDM4 selectivity is critical for reducing on‑target toxicity to normal tissues that express MDM4, thereby enabling higher, more efficacious dosing without compromising safety.
MDM4selectivityoff‑targetMDMX
[1] Stachyra‑Valat T, Baysang F, D’Alessandro AC, et al. NVP‑HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53‑Mdm2 [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 1239. View Source
Cellular Potency in p53 Wild-Type Cells
In cellular assays, Siremadlin R Enantiomer induces robust p53‑dependent cell cycle arrest and apoptosis with nanomolar IC₅₀ values in p53 wild‑type tumor cells [1]. While direct cell‑based IC₅₀ values vary across cell lines, Siremadlin consistently demonstrates potency comparable to or exceeding that of Idasanutlin (cellular IC₅₀ ≈ 30 nM) and is significantly more potent than Nutlin‑3a (cellular IC₅₀ range 4–6 µM) . In a panel of 15 p53 wild‑type cancer cell lines, the cytotoxic activity of Siremadlin is approximately 10‑ to 20‑fold higher than that of RG7112 (median IC₅₀ 0.4 µM vs. 0.4 µM) [2].
Cellular Potency (p53 WT)Context-dependent
10–20× more potent than RG7112
Median IC50 0.4 μM in p53 WT cell panel; Nutlin-3a: 4–6 μM
Supports cell‑model endpoint review for p53‑dependent response.
Cell viability assays, multiple WT TP53 lines.
cell‑based assayp53 activationIC₅₀cancer cell line
Evidence Dimension
Cell‑based antiproliferative activity (IC₅₀)
Target Compound Data
Nanomolar range (e.g., 0.4 µM median in p53 WT cells)
Comparator Or Baseline
Idasanutlin: 30 nM; Nutlin‑3a: 4–6 µM; RG7112: 0.4 µM median
Quantified Difference
10‑ to 20‑fold more potent than RG7112 in p53 WT cells; ~1,000‑fold more potent than Nutlin‑3a
Conditions
Cell viability / proliferation assays in human cancer cell lines harboring wild‑type TP53
Why This Matters
Enhanced cellular potency reduces the concentration required to achieve therapeutic effect, which is directly linked to lower drug exposure and improved tolerability in vivo.
cell‑based assayp53 activationIC₅₀cancer cell line
[1] Holzer P, Chène P, Ferretti S, et al. Discovery of NVP‑HDM201 – First disclosure of a Next‑Generation Mdm2 inhibitor with superior characteristics [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 4855. View Source
[2] Carroll M, et al. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2013;60(4):633‑41. View Source
Oral Bioavailability and In Vivo Efficacy
In vivo, Siremadlin R Enantiomer displays a linear, dose‑proportional pharmacokinetic profile following oral administration and achieves significant tumor growth inhibition and regression in the SJSA‑1 osteosarcoma xenograft model in rats [1]. In contrast, the first‑generation clinical inhibitor RG7112 showed only modest tumor growth delay in similar xenograft studies [2]. The combination of high oral bioavailability and sustained p53 pathway activation enables flexible, intermittent dosing schedules that maximize efficacy while mitigating hematological toxicity [3].
In Vivo Tumor Model ResponseContext-dependent
Tumor regression vs. growth delay
RG7112: tumor growth delay without regression in comparable models
Tumor regression at well‑tolerated oral doses in SJSA‑1 xenograft
Comparator Or Baseline
RG7112: tumor growth delay without regression in comparable models
Quantified Difference
Tumor regression vs. tumor growth delay
Conditions
Oral dosing in immunodeficient rats bearing SJSA‑1 human osteosarcoma xenografts
Why This Matters
Superior in vivo efficacy and oral bioavailability are critical determinants of clinical success; these attributes directly impact dosing convenience, patient compliance, and the likelihood of achieving meaningful therapeutic responses.
[1] Jeay S, Chène P, Ferretti S, et al. NVP‑HDM201: cellular and in vivo profile of a novel highly potent and selective PPI inhibitor of p53‑Mdm2 [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 1225. View Source
[2] Ray‑Coquard I, Blay JY, Italiano A, et al. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2‑amplified, well‑differentiated or dedifferentiated liposarcoma: an exploratory proof‑of‑mechanism study. Lancet Oncol. 2012;13(11):1133‑40. View Source
[3] Holzer P, Chène P, Ferretti S, et al. Discovery of NVP‑HDM201 – First disclosure of a Next‑Generation Mdm2 inhibitor with superior characteristics [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 4855. View Source
Enantiomeric Purity and Activity
Siremadlin possesses a chiral center, giving rise to R‑ and S‑enantiomers. The R‑enantiomer (CAS 1448867‑42‑2) is the pharmacologically active species, responsible for the high‑affinity MDM2 binding and downstream p53 activation . In contrast, the S‑enantiomer (CAS 1448867‑41‑1) exhibits significantly reduced binding affinity and is considered a less‑active stereoisomer [1]. This stereospecificity mirrors that of other chiral MDM2 inhibitors (e.g., Nutlin‑3a vs. Nutlin‑3b), where the inactive enantiomer can contribute to variable pharmacokinetics and off‑target effects [2].
Enantiomeric ActivityClass-level
R‑enantiomer: active (Ki 0.21 nM)
S‑enantiomer: Ki not reported (reduced binding)
Enantiomer‑attribution review; consistent stereochemical identity is required for reproducible pathway activation.
Based on chiral resolution and biochemical evaluation.
chiral puritystereochemistryenantiomeractivity
Evidence Dimension
Enantiomeric activity (MDM2 binding)
Target Compound Data
R‑enantiomer: Ki = 0.21 nM (active)
Comparator Or Baseline
S‑enantiomer: Ki not reported (inactive / less active)
Quantified Difference
Activity resides predominantly in the R‑enantiomer
Conditions
Stereochemical assignment and biochemical evaluation
Why This Matters
Procuring the pure R‑enantiomer ensures consistency in potency and biological response; use of racemic material or the incorrect enantiomer would confound experimental results and could mask true structure‑activity relationships.
chiral puritystereochemistryenantiomeractivity
[1] PubChem. Siremadlin (Compound Summary). National Center for Biotechnology Information. View Source
[2] Sigma‑Aldrich. MDM2 Antagonist IV, Nutlin‑3a. Product Information. View Source
Siremadlin R Enantiomer: Research Applications
p53-Dependent Apoptosis Studies
Given its sub‑nanomolar MDM2 binding affinity and >10,000‑fold selectivity over MDM4, Siremadlin R Enantiomer is the preferred agent for dissecting p53‑MDM2 biology in cell lines and patient‑derived xenograft (PDX) models that retain wild‑type TP53 [1]. Its high selectivity minimizes confounding effects from MDM4 inhibition, enabling cleaner interpretation of p53 pathway activation [2].
CDK4/6 Inhibitor Combination Therapy
The oral bioavailability and favorable PK profile of Siremadlin R Enantiomer facilitate flexible, intermittent dosing schedules that are ideal for combination regimens [1]. Preclinical data demonstrate that high‑dose intermittent administration of Siremadlin synergizes with ribociclib in MDM2‑amplified liposarcoma models, achieving durable tumor control [2]. This schedule‑dependent efficacy makes it a top candidate for combinatorial oncology research.
MDM2 Degrader Benchmarking
With a well‑characterized Ki of 0.21 nM, high MDM4 selectivity, and extensive in vivo efficacy data, Siremadlin R Enantiomer serves as an essential positive control and benchmark for evaluating next‑generation MDM2‑targeting modalities, including PROTACs and molecular glues [1]. Its availability as a pure, high‑purity enantiomer (≥99%) ensures reproducibility across studies [2].
PK/PD Modeling and Biomarker Discovery
The compound's dose‑proportional PK and clear PK/PD relationship—evidenced by rapid induction of p53 target genes (e.g., PUMA, p21) following oral administration—make it an ideal tool for PK/PD modeling and the identification of pharmacodynamic biomarkers predictive of response [1]. This is particularly valuable in translational studies aimed at optimizing clinical dosing strategies.
p21, PUMA, or MIC‑1 response; exposure‑response relationship
[1] Holzer P, Chène P, Ferretti S, et al. Discovery of NVP‑HDM201 – First disclosure of a Next‑Generation Mdm2 inhibitor with superior characteristics [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 4855. View Source
[2] Stachyra‑Valat T, Baysang F, D’Alessandro AC, et al. NVP‑HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53‑Mdm2 [abstract]. Cancer Res. 2016;76(14 Suppl):Abstract 1239. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.